

physical and chemical properties of Ethanol-17O

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Compound Name: Ethanol-17O

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An In-depth Technical Guide to the Physical and Chemical Properties of **Ethanol-17O**

Introduction

Ethanol-17O ($\text{CH}_3\text{CH}_2^{17}\text{OH}$) is a stable, isotopically labeled form of ethanol where the common ^{16}O atom in the hydroxyl group is replaced by the oxygen-17 isotope. While sharing the fundamental chemical reactivity of standard ethanol, the presence of the NMR-active ^{17}O nucleus makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, with a focus on its applications in mechanistic studies, structural elucidation, and metabolic tracking. The unique nuclear properties of ^{17}O allow for direct probing of the local chemical environment of the oxygen atom, offering insights unattainable with unlabeled ethanol.

Physical Properties of Ethanol-17O

The substitution of ^{16}O with ^{17}O results in a slight increase in molecular weight but has a minimal effect on the bulk physical properties of the molecule. Therefore, the physical properties of **Ethanol-17O** are very similar to those of natural abundance ethanol.

Table 1: Physical Properties of Ethanol

Property	Value
Molecular Formula	C₂H₅¹⁷OH
Molecular Weight	47.07 g/mol
Appearance	Clear, colorless liquid[1][2]
Odor	Characteristic vinous odor[2]
Boiling Point	~78 °C[3]
Melting Point	~-114 °C[3]
Density	~0.789 g/cm ³ at 20 °C
Solubility	Miscible with water[1][3]

| pH | ~7.00 (in aqueous solution)[4] |

Isotopic Effects on Physical Properties:

While bulk properties like boiling and melting points remain largely unchanged, the increased mass of the ¹⁷O isotope can lead to subtle physical differences known as vapor pressure isotope effects (VPIE). Generally, heavier isotopologues exhibit slightly lower vapor pressures at a given temperature.[5][6] This difference is due to changes in the vibrational frequencies of the molecule that affect the intermolecular forces.

Chemical Properties and Reactivity

The chemical reactivity of **Ethanol-17O** is identical to that of standard ethanol. The ¹⁷O label, however, serves as a powerful tracer to elucidate reaction mechanisms.

- Combustion: **Ethanol-17O** undergoes complete combustion to produce carbon dioxide and ¹⁷O-labeled water.[3][4] This can be useful in tracing oxygen pathways in combustion studies.
 - $\text{C}_2\text{H}_5^{17}\text{OH} + 3 \text{O}_2 \rightarrow 2 \text{CO}_2 + 3 \text{H}_2^{17}\text{O}$

- Oxidation: Oxidation of **Ethanol-17O** with oxidizing agents like acidified potassium dichromate yields acetaldehyde and then acetic acid, with the ^{17}O label retained on the carbonyl group.[3]
- Dehydration: Acid-catalyzed dehydration of **Ethanol-17O** at high temperatures (e.g., 170°C with concentrated sulfuric acid) produces ethene and H_2^{17}O . [3] This allows for unambiguous tracking of the hydroxyl oxygen.
- Esterification: In the Fischer esterification reaction with a carboxylic acid (RCOOH), the ^{17}O label can definitively prove that the oxygen atom in the water by-product comes from the carboxylic acid, while the ^{17}O from the alcohol is incorporated into the ester.[3][4]
 - $\text{RCOOH} + \text{CH}_3\text{CH}_2^{17}\text{OH} \rightleftharpoons \text{RCO}^{17}\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}$
- Reaction with Active Metals: **Ethanol-17O** reacts with active metals like sodium to form sodium ethoxide, liberating hydrogen gas.[4] The ^{17}O remains in the ethoxide ion.
 - $2 \text{CH}_3\text{CH}_2^{17}\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{CH}_2^{17}\text{ONa} + \text{H}_2$

Spectroscopic Properties

The primary advantage of using **Ethanol-17O** lies in its unique spectroscopic signatures, particularly in ^{17}O NMR.

^{17}O Nuclear Magnetic Resonance (NMR) Spectroscopy

Oxygen-17 is the only naturally occurring oxygen isotope with a nuclear spin ($I = 5/2$) that is NMR-active.[7][8] Its low natural abundance (0.037%) and quadrupolar nature present challenges, often resulting in broad signals.[7][8] However, ^{17}O NMR is highly sensitive to the local electronic environment, with a chemical shift range spanning over 1600 ppm.[7] For enriched **Ethanol-17O**, the hydroxyl oxygen resonance provides direct information about hydrogen bonding and other intermolecular interactions.

Table 2: ^{17}O NMR Data for **Ethanol-17O**

Parameter	Description
Nucleus	^{17}O
Spin (I)	5/2
Natural Abundance	0.037% [7] [8]

| Chemical Shift (δ) | The chemical shift of the hydroxyl group in ethanol is sensitive to solvent and concentration but typically appears in the range of -5 to 10 ppm relative to H_2O . |

Infrared (IR) Spectroscopy

The IR spectrum of **Ethanol- ^{17}O** is very similar to that of standard ethanol, characterized by a strong, broad O-H stretching band and C-O stretching bands.[\[9\]](#)[\[10\]](#) The primary difference is a shift in the C- ^{17}O stretching frequency to a lower wavenumber compared to the C- ^{16}O stretch, due to the increased reduced mass of the bond.

Table 3: Key IR Absorption Bands for Ethanol

Vibration	Wavenumber (cm^{-1}) for ^{16}O -Ethanol	Expected Shift for ^{17}O -Ethanol
O-H Stretch (H-bonded)	3200-3500 (Broad) [10]	Minimal change
C-H Stretch	~2900-3000	No change

| C-O Stretch | 1050-1260[\[10\]](#) | Shift to a slightly lower wavenumber |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M^+) for **Ethanol- ^{17}O** appears at an m/z (mass-to-charge ratio) of 47, whereas standard ethanol is at m/z 46.[\[11\]](#) This one-mass-unit shift allows for clear differentiation. Furthermore, any fragment ions that retain the ^{17}O -labeled hydroxyl group will also be shifted by +1 m/z , providing a powerful tool for studying fragmentation pathways.[\[11\]](#)

Table 4: Key Mass Spectrometry Fragments

Fragment	m/z (^{16}O -Ethanol)	m/z (^{17}O -Ethanol)
$[\text{CH}_3\text{CH}_2\text{OH}]^+$ (Molecular Ion)	46	47
$[\text{CH}_2\text{OH}]^+$ (Loss of CH_3)	31	31

| $[\text{CH}_3\text{CH}_2\text{O}]^+$ (Loss of H) | 45 | 46 |

Experimental Protocols

Synthesis of Ethanol-17O

A common method for the synthesis of **Ethanol-17O** is the hydrolysis of an ethyl substrate with ^{17}O -enriched water (H_2^{17}O).

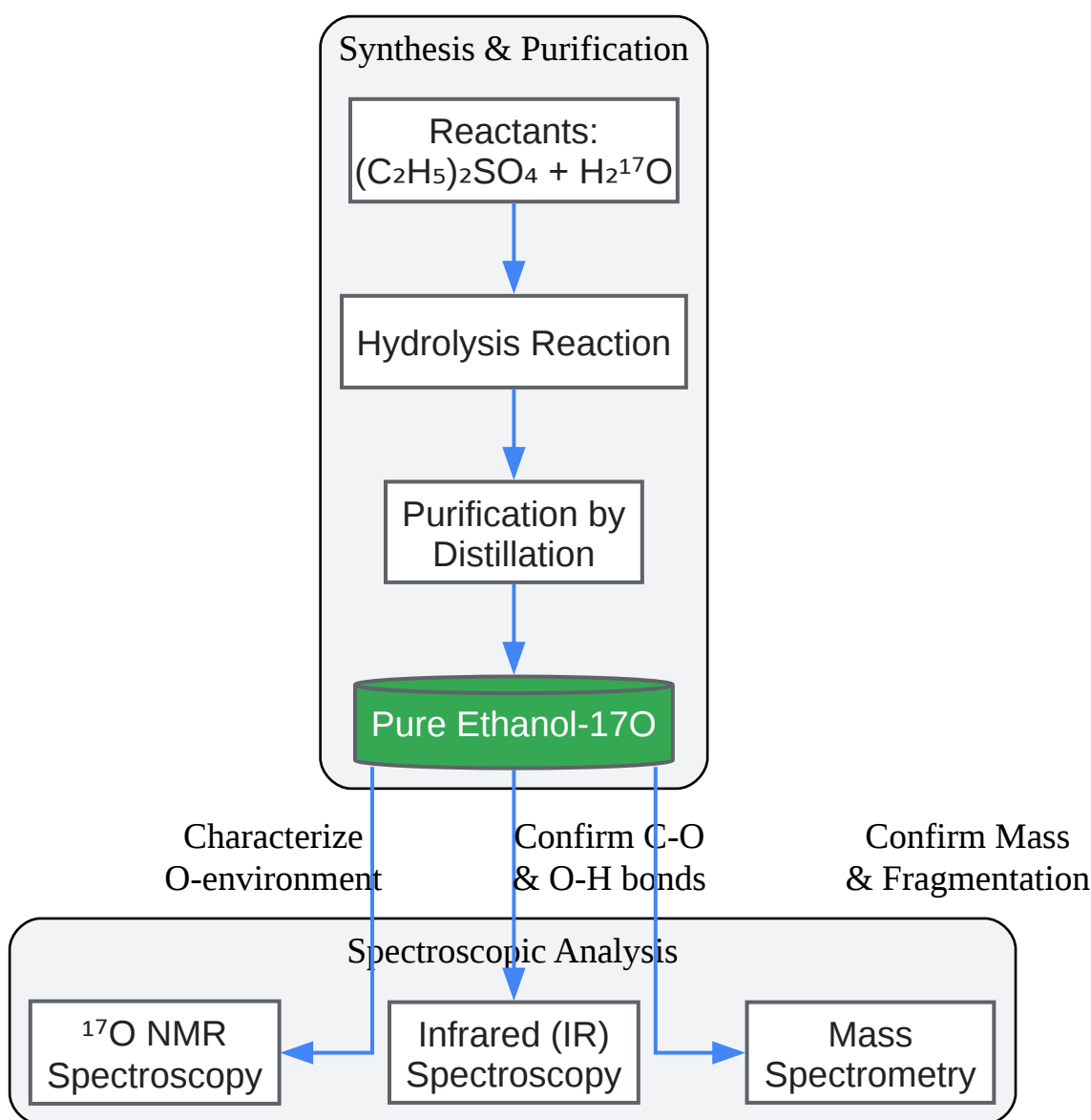
- Reactants: Diethyl sulfate ($(\text{C}_2\text{H}_5)_2\text{SO}_4$) and ^{17}O -labeled water (H_2^{17}O).
- Procedure: Diethyl sulfate is slowly added to an excess of H_2^{17}O , often with gentle heating. The mixture is stirred until the reaction is complete.
- Reaction: $(\text{C}_2\text{H}_5)_2\text{SO}_4 + 2 \text{H}_2^{17}\text{O} \rightarrow 2 \text{CH}_3\text{CH}_2^{17}\text{OH} + \text{H}_2\text{SO}_4$
- Purification: The resulting **Ethanol-17O** is separated from sulfuric acid and unreacted starting materials by distillation. Anhydrous ethanol can be obtained by using a drying agent. [\[12\]](#)

^{17}O NMR Spectroscopy Protocol

- Sample Preparation: Due to the low sensitivity of ^{17}O NMR, samples should be as concentrated as possible.[\[7\]](#) For liquid samples like **Ethanol-17O**, running the spectrum neat (undiluted) is ideal. If a solvent is necessary, one free of oxygen atoms (e.g., CCl_4 , CDCl_3) should be used.
- Spectrometer Setup: A high-field NMR spectrometer equipped with a broadband probe tuned to the ^{17}O frequency is required.
- Acquisition Parameters:

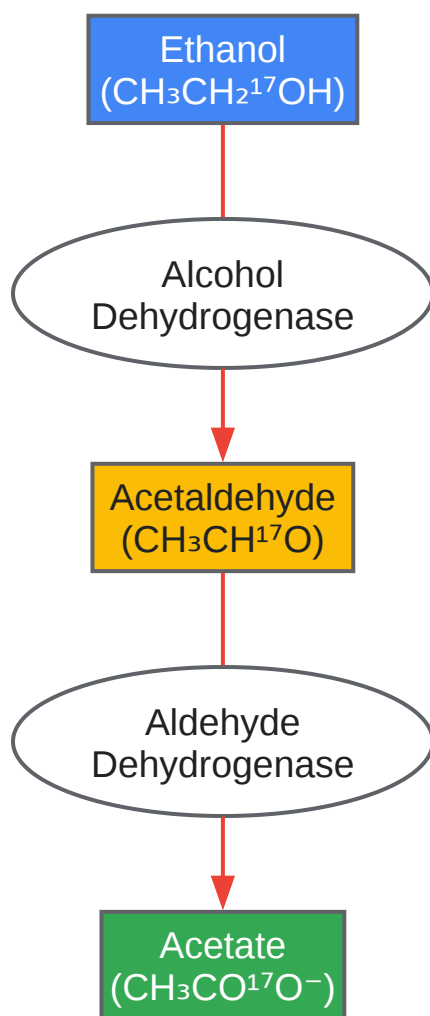
- A simple one-pulse experiment is typically sufficient.[7]
- Due to quadrupolar relaxation, the spin-lattice relaxation times (T_1) are very short, allowing for a short relaxation delay (D1) and rapid data acquisition.[13]
- A large number of scans (NS) is usually necessary to achieve an adequate signal-to-noise ratio.[7]
- A wide spectral width should be used to encompass the large chemical shift range of ^{17}O .

Visualizations



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Caption: Experimental workflow for the synthesis and analysis of **Ethanol-17O**.



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Caption: Metabolic pathway of **Ethanol-17O**, tracking the isotopic label.

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